Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate
Description
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate is a substituted terephthalate derivative with a phenoxycarbonylamino (-NH-C(O)OPh) group at the 2-position of the benzene ring and methoxycarbonyl (-COOCH₃) groups at the 1- and 4-positions. This compound belongs to a class of aromatic esters with applications in agrochemicals and polymer chemistry. Its structure enables interactions with biological targets, such as enzymes like serine hydroxymethyltransferase (SHMT1) in plants, as observed in related analogs . The compound’s synthesis typically involves reacting substituted anilines with phenyl chloroformate or analogous reagents, as demonstrated in enantioselective syntheses of structurally similar indazole derivatives .
Properties
IUPAC Name |
dimethyl 2-(phenoxycarbonylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-15(19)11-8-9-13(16(20)23-2)14(10-11)18-17(21)24-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLOVBIKEYPSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenoxycarbonylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a phenoxycarbonyl chloride derivative under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of dimethyl terephthalate and corresponding alcohols.
Substitution: Formation of substituted terephthalate derivatives.
Scientific Research Applications
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it can form stable complexes with drugs, enhancing their solubility and bioavailability. The phenoxycarbonylamino group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, facilitating targeted delivery .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Dimethyl Terephthalate Derivatives
Key Findings
Herbicidal Activity: The acetamido derivative (Compound 9ay) exhibits potent herbicidal activity against Conyza canadensis by targeting SHMT1, a PLP-dependent enzyme critical in one-carbon metabolism. Its EC₅₀ of 193.8 g a.i./ha underscores its efficacy .
Synthetic Flexibility: The phenoxycarbonylamino and sulfonamido derivatives () are synthesized via nucleophilic acyl substitution, highlighting the adaptability of the terephthalate scaffold for diverse functional groups . Enantioselective synthesis methods for related indazole-phenoxycarbonylamino compounds (e.g., (S)-24 and (R)-24) demonstrate the role of stereochemistry in modulating biological activity .
Physicochemical Properties: The introduction of electron-withdrawing groups (e.g., sulfonamido, chloropropanoyl) increases molecular polarity and may enhance binding to hydrophobic enzyme pockets .
Biological Activity
Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate (DPT) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis of this compound
The synthesis of DPT typically involves the reaction of terephthalic acid derivatives with phenoxycarbonyl groups. The process generally includes:
- Reagents : Terephthalic acid, dimethyl sulfate, and phenoxycarbonyl chloride.
- Conditions : The reaction is often conducted under controlled temperature and pressure to optimize yield and purity.
Antioxidant Properties
Research has indicated that compounds similar to DPT exhibit significant antioxidant activity. For instance, studies have shown that certain derivatives possess the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
DPT has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
Case Studies
- Case Study on Antioxidant Efficacy : A study published in a peer-reviewed journal evaluated the antioxidant capacity of DPT using various in vitro assays. The results demonstrated that DPT significantly reduced lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative damage .
- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial efficacy of DPT against clinical isolates of bacteria. The study found that DPT not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential role as an adjunct therapy in treating infections .
The biological activity of DPT can be attributed to its structural features, which facilitate interactions with biological macromolecules. The phenoxycarbonyl moiety is believed to enhance the compound's ability to penetrate cell membranes and exert its effects intracellularly.
Proposed Mechanisms
- Antioxidant Mechanism : DPT may donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
